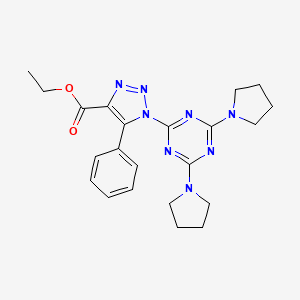
N-(3-chloro-4-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-(3-chloro-4-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CM-157, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to the class of pyranocarboxamide derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling, the activation of AMPK signaling, and the modulation of oxidative stress. These pathways are known to be involved in various biological processes, including inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth, and improve glucose tolerance and insulin sensitivity. Furthermore, this compound has been found to modulate the expression of various genes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. Furthermore, it exhibits various biological activities, making it a useful tool for studying inflammation, cancer, and diabetes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell or tissue type being studied.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. First, further research is needed to fully understand its mechanism of action. Second, its potential use as a treatment for various diseases, including inflammatory bowel disease, cancer, and diabetes, should be explored in more detail. Third, the development of more potent analogs of this compound may lead to the discovery of new therapeutic agents. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic effects in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. In a recent study, this compound was shown to reduce inflammation and oxidative stress in a rat model of colitis, suggesting its potential use as a treatment for inflammatory bowel disease. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro, indicating its potential as an anti-cancer agent. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of diabetes, suggesting its potential use in the treatment of diabetes.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-14-7-8-16(13-17(14)20)21-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNEONFAFAUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1-methyl-3-(methylthio)-1H-indol-2-yl]acetamide](/img/structure/B3611833.png)


![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3611852.png)
![3-(2,4-dichlorophenyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3611865.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-quinolin-8-ylacetamide](/img/structure/B3611878.png)
![4-chlorophenyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3611894.png)
![4-chlorophenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3611899.png)
![6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol](/img/structure/B3611900.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B3611907.png)
![2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3611921.png)
![N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3611928.png)
![4-methyl-2-[(5-nitro-2-pyridinyl)thio]-6-(trifluoromethyl)pyrimidine](/img/structure/B3611929.png)
